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4-Bromo-2-morpholin-4-yl-1,3-benzothiazole Documentation Hub

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  • Product: 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole
  • CAS: 863000-90-2

Core Science & Biosynthesis

Foundational

The Pivotal Role of the Morpholine Moiety in the Structure-Activity Relationship of Benzothiazole-Based Bioactive Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The benzothiazole scaffold represents a cornerstone in medicinal chemistry, with its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] A critical avenue of optimization in the development of benzothiazole-based therapeutics has been the strategic incorporation of various substituents to modulate their biological efficacy. Among these, the morpholine moiety has emerged as a particularly influential functional group. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of morpholine-substituted benzothiazoles, elucidating the nuanced interplay between chemical structure and biological function. We will explore the causal effects of the morpholine substitution on potency, selectivity, and pharmacokinetic profiles, supported by experimental data and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the rational design of next-generation benzothiazole-based therapeutic agents.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

The bicyclic heterocyclic system of benzothiazole, comprising a benzene ring fused to a thiazole ring, is considered a "privileged structure" in medicinal chemistry.[2] This is attributed to its ability to interact with a diverse array of biological targets, leading to a wide range of therapeutic applications.[4] Benzothiazole derivatives have been extensively investigated for their potential as:

  • Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.[2][5][6][7][8]

  • Kinase Inhibitors: Targeting protein kinases that are often dysregulated in cancer and other diseases.[8][9][10]

  • Antimicrobial Agents: Showing efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory and Analgesic Agents: Modulating inflammatory pathways to alleviate pain and inflammation.[11]

  • Neuroprotective Agents: Demonstrating potential in the treatment of neurodegenerative diseases.[4]

The versatility of the benzothiazole scaffold lies in the numerous positions available for substitution, allowing for fine-tuning of its physicochemical properties and biological activity.

The Morpholine Advantage: Enhancing Potency and Druglikeness

The morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom, is frequently incorporated into drug candidates to improve their pharmacological profiles.[12][13] Its inclusion can confer several advantageous properties:

  • Improved Aqueous Solubility: The polar nature of the morpholine ring can enhance the water solubility of a molecule, which is often a critical factor for bioavailability.

  • Favorable Pharmacokinetics: Morpholine substitution can positively influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[13]

  • Increased Potency: The morpholine moiety can engage in specific molecular interactions with target proteins, such as hydrogen bonding, leading to enhanced binding affinity and biological potency.[12]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can contribute to a longer duration of action.

The strategic placement of the morpholine group on the benzothiazole scaffold is a key consideration in optimizing its therapeutic potential.

Deciphering the Structure-Activity Relationship (SAR) of Morpholine-Substituted Benzothiazoles

The biological activity of morpholine-substituted benzothiazoles is intricately linked to the precise arrangement of their molecular components. The following sections dissect the key SAR principles governing their efficacy.

Position of the Morpholine Substitution

The point of attachment of the morpholine ring to the benzothiazole core is a critical determinant of biological activity. While various positions can be functionalized, substitution at the 2-position of the benzothiazole ring has been extensively explored and often leads to potent bioactivity.

A common synthetic strategy involves the oxidative condensation of 2-mercaptobenzothiazole with morpholine to yield 2-(morpholin-4-ylsulfanyl)-1,3-benzothiazole.[4] This particular substitution pattern has demonstrated efficacy against cancerous cells by interfering with DNA synthesis.[4]

Substitutions on the Benzothiazole Ring

Modifications to the benzene portion of the benzothiazole nucleus can significantly impact activity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its interaction with biological targets.

  • Halogenation: The incorporation of halogen atoms, such as fluorine or chlorine, at various positions of the benzothiazole ring has been shown to enhance cytotoxic activity in several studies. For instance, the presence of a fluorine atom at the 7th position of some benzothiazole derivatives enhanced their cytotoxicity.[5][6]

  • Methoxy Groups: The presence of methoxy groups on the phenyl ring of 2-phenylbenzothiazole derivatives has been found to be important for their antitumor activity.[8]

Linker Moiety

In many bioactive morpholine-substituted benzothiazoles, a linker connects the morpholine ring to the benzothiazole core. The nature and length of this linker are crucial for optimal activity. For example, in a series of phosphoinositide 3-kinase (PI3K) inhibitors, the 4-(1,3-thiazol-2-yl)morpholine scaffold was identified as a potent pharmacophore.[14]

Synergistic Effects with Other Substituents

The overall activity of a morpholine-substituted benzothiazole is often the result of the combined effects of all its substituents. For instance, a study on thiazolidinone derivatives bearing a morpholine moiety found that the specific substitution pattern on a benzylidene group attached to the thiazolidinone ring significantly influenced the compound's antioxidant and enzyme inhibitory activities.[15][16]

Case Study: Morpholine-Substituted Benzothiazoles as Kinase Inhibitors

A significant area of research for morpholine-substituted benzothiazoles is in the development of kinase inhibitors.[9][10] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.

A structure-activity relationship analysis of certain kinase inhibitors revealed that the presence of a morpholine group at the 2-position of the benzothiazole is crucial for significant antitumor efficacy.[9] This highlights the direct contribution of the morpholine moiety to the inhibitory activity.

Experimental Protocols

To provide a practical context for the SAR principles discussed, this section outlines a general workflow for the synthesis and biological evaluation of novel morpholine-substituted benzothiazole derivatives.

General Synthetic Protocol for 2-Morpholinobenzothiazoles

A common and efficient method for the synthesis of 2-morpholinobenzothiazoles involves the reaction of a 2-halobenzothiazole with morpholine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 2-halobenzothiazole (e.g., 2-chlorobenzothiazole) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an excess of morpholine to the solution. The addition of a base, such as sodium bicarbonate, can be used to neutralize the hydrohalic acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the product. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Note: The specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different substituted benzothiazoles.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized morpholine-substituted benzothiazole compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

General Structure of a 2-Morpholino-Substituted Benzothiazole

G cluster_benzothiazole Benzothiazole Core cluster_morpholine Morpholine Moiety B Benzene Ring T Thiazole Ring B->T Fused R Substituents (R) B->R Modulate Activity M Morpholine Ring T->M Linkage at C2

Caption: Core components of a morpholine-substituted benzothiazole.

Workflow for Synthesis and Biological Evaluation

G start Design of Morpholine-Substituted Benzothiazole Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification biological_eval In Vitro Biological Evaluation (e.g., MTT Assay) purification->biological_eval sar_analysis Structure-Activity Relationship Analysis biological_eval->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Iterative drug discovery cycle for morpholine-substituted benzothiazoles.

Conclusion and Future Directions

The strategic incorporation of a morpholine moiety into the benzothiazole scaffold has proven to be a highly effective strategy for the development of potent and selective bioactive compounds. The SAR studies highlighted in this guide underscore the importance of a holistic design approach, considering the interplay between the morpholine ring, the benzothiazole core, and other substituents. As our understanding of the molecular targets of these compounds deepens, there will be increasing opportunities for the rational, structure-based design of novel morpholine-substituted benzothiazoles with enhanced therapeutic indices. Future research should continue to explore diverse substitution patterns and linker strategies to further optimize the pharmacological properties of this promising class of compounds. The integration of computational modeling and in silico screening will undoubtedly accelerate the discovery of next-generation drug candidates with superior efficacy and safety profiles.

References

  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link][1][5][17]

  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository. [Link][6]

  • Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265–279. [Link][7]

  • Singh, P., & Kumar, V. (2018). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry, 2(1), 1-8. [Link][11]

  • Eldehna, W. M., Al-Karmalawy, A. A., & Abdel-Aziz, H. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link][9]

  • Özdemir, A., Gümüş, M. H., & Alıcı, B. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(41), 38043-38062. [Link][15][16]

  • Ray, C., Hentemann, M. F., Kway, L., Moy, F. J., & Zari, A. (2008). 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase. Bioorganic & Medicinal Chemistry Letters, 18(15), 4434-4437. [Link][14]

  • Kumar, S., & Sharma, A. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS), 5(1), 1438-1446. [Link][12]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Fares, M. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(1), 1-25. [Link][4]

  • Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Thomas, A. P. (2006). Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. Bioorganic & Medicinal Chemistry Letters, 16(10), 2693-2698. [Link][10]

  • Tice, C. M. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link][13]

  • Sagar, V., & Sarkar, A. (2024). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Ignited Minds Journals. [Link][3]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Scientific Reports, 15(1), 1-18. [Link][8]

Sources

Exploratory

literature review on 4-substituted benzothiazole synthesis pathways

A Technical Guide to the Synthesis of 4-Substituted Benzothiazoles For Researchers, Scientists, and Drug Development Professionals Abstract The benzothiazole scaffold is a privileged structure in medicinal chemistry, imp...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Synthesis of 4-Substituted Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged structure in medicinal chemistry, imparting a wide range of biological activities to molecules that contain it. Specifically, substitution at the 4-position of the benzothiazole ring system offers a key vector for modulating physiochemical properties and pharmacological profiles. However, the synthesis of these particular derivatives is often challenged by steric hindrance from the adjacent thiazole ring. This guide provides an in-depth analysis of the core synthetic pathways to 4-substituted benzothiazoles, detailing the mechanistic underpinnings, offering field-tested experimental protocols, and presenting a comparative analysis to inform strategic synthetic planning in drug discovery and development.

Introduction: The Strategic Importance of the 4-Substituted Benzothiazole Core

Benzothiazole is a bicyclic heterocyclic compound consisting of a benzene ring fused to a thiazole ring.[1] Its derivatives are integral to a multitude of approved pharmaceuticals, including the neuroprotective agent Riluzole (used in ALS treatment) and the antipsychotic Ziprasidone.[1][2] The substituent at the 4-position lies in a sterically demanding region, directly adjacent to the fused thiazole ring. This proximity can be exploited to enforce specific conformations, enhance binding affinity to biological targets, and fine-tune properties such as solubility and metabolic stability.

The primary challenge in accessing these compounds lies in overcoming the steric hindrance imposed by the desired C4-substituent on the key cyclization step that forms the thiazole ring. This guide will dissect the most effective and prevalent strategies for constructing this valuable molecular architecture.

Foundational Synthesis Pathways: Mechanisms and Methodologies

The construction of the 4-substituted benzothiazole core predominantly relies on two classical name reactions: the Hugerschoff Synthesis and the Jacobson Synthesis. Modern adaptations and metal-catalyzed methods have expanded the chemist's toolkit, offering alternative routes with improved yields and functional group tolerance.

The Hugerschoff Synthesis: Oxidative Cyclization of Aryl Thioureas

The Hugerschoff synthesis is a powerful method that proceeds via the oxidative cyclization of an appropriately substituted N-arylthiourea. The key to forming a 4-substituted benzothiazole is to start with a 3-substituted aniline (an m-substituted aniline).

Causality and Mechanism: The reaction is initiated by the electrophilic attack of an oxidizing agent, typically bromine or chlorine, on the sulfur atom of the thiourea.[3] This generates a sulfenyl halide intermediate. Subsequent intramolecular electrophilic substitution onto the aromatic ring, ortho to the amino group, leads to the cyclized product. The steric and electronic properties of the substituent at the 3-position of the starting aniline (which becomes the 4-position of the benzothiazole) are critical. Electron-donating groups can facilitate the electrophilic aromatic substitution, while bulky groups can hinder the cyclization.

Hugerschoff_Mechanism Start 3-Substituted Aryl Thiourea Intermediate1 Sulfenyl Halide Intermediate Start->Intermediate1 + Oxidant Oxidant Oxidizing Agent (e.g., Br2, Cl2) Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate1->Cyclization Product 4-Substituted 2-Aminobenzothiazole Cyclization->Product Loss of H-X

Caption: Hugerschoff Synthesis Workflow.

Field-Proven Experimental Protocol: Synthesis of 4-Methyl-2-aminobenzothiazole [4]

This protocol describes the synthesis from o-tolylthiourea using chlorine gas as the cyclizing agent without a catalyst, which advantageously avoids ring chlorination.[4]

  • Preparation: Slurry 73.5 g of o-tolylthiourea in 375 ml of methylene chloride in a reaction vessel equipped with a gas inlet tube, stirrer, and reflux condenser.

  • Cooling: Cool the mixture to approximately -1°C.

  • Chlorination: Introduce 32.5 g of chlorine gas into the stirred reaction mixture through the gas inlet tube. The product, 4-methyl-2-aminobenzothiazole hydrochloride, will begin to crystallize, accompanied by the evolution of hydrogen chloride gas.

  • Reflux: After the addition of chlorine is complete, heat the mixture to reflux for 1-2 hours to drive off the remaining hydrogen chloride.

  • Isolation of Hydrochloride Salt: Once the gas evolution ceases, filter the reaction mixture by suction to collect the crystalline hydrochloride salt and dry the solid.

  • Neutralization: Resuspend the hydrochloride salt in water and treat with an alkali solution (e.g., sodium hydroxide solution) until the mixture is basic.

  • Final Product Isolation: Filter the resulting white, crystalline precipitate of 4-methyl-2-aminobenzothiazole, wash with water, and dry. This process typically results in a high yield (approx. 95.8% for the hydrochloride salt).[4]

Trustworthiness Note: The use of methylene chloride as a solvent is a critical choice in this procedure. Unlike more reactive solvents, it minimizes the risk of undesired chlorination on the benzene ring, ensuring the purity of the final product.[4]

The Jacobson Synthesis: Cyclization of Thiobenzanilides

The Jacobson synthesis involves the intramolecular cyclization of N-arylthioamides (thiobenzanilides), typically under basic conditions with an oxidant like potassium ferricyanide.[5] This method is particularly useful for accessing 2,4-disubstituted benzothiazoles.

Causality and Mechanism: The reaction proceeds through a radical mechanism. A base deprotonates the thioamide nitrogen, and a one-electron oxidant generates a nitrogen-centered radical. This radical then undergoes intramolecular cyclization by attacking the ortho-position of the aniline ring. Subsequent oxidation and tautomerization yield the final benzothiazole product. The choice of the starting N-(3-substituted-phenyl)thioamide directly determines the 4-substituted product.

Jacobson_Mechanism Start N-(3-Substituted-phenyl) thioamide Intermediate1 N-centered Radical Start->Intermediate1 + Base, + Oxidant Base Base (e.g., NaOH) Oxidant Oxidant (e.g., K3[Fe(CN)6]) Cyclization Intramolecular Radical Cyclization Intermediate1->Cyclization Product 2,4-Disubstituted Benzothiazole Cyclization->Product Oxidation & Tautomerization

Caption: Jacobson Synthesis Workflow.

Modern Metal-Catalyzed Intramolecular Cyclization

Recent advances have focused on transition-metal-catalyzed methods, which often proceed under milder conditions and exhibit broader functional group tolerance. Palladium and copper catalysts are frequently employed to facilitate the key C-S bond formation.[6][7]

Causality and Mechanism: A common strategy involves the palladium-catalyzed intramolecular cyclization of o-iodothiobenzanilides.[6] The mechanism typically involves an oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination to the sulfur atom and subsequent reductive elimination to form the C-S bond and regenerate the catalyst. This approach offers excellent control and high yields.

Field-Proven Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Aryl-4-methylbenzothiazole

This is a representative protocol based on similar palladium-catalyzed C-S coupling reactions.[7]

  • Reactant Preparation: To an oven-dried Schlenk tube, add N-(2-iodo-6-methylphenyl)thiobenzamide (1.0 mmol), Pd(OAc)2 (0.05 mmol), a suitable phosphine ligand like Xantphos (0.1 mmol), and Cs2CO3 (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-4-methylbenzothiazole.

Comparative Analysis of Synthesis Pathways

The optimal synthetic route depends on the desired substitution pattern, available starting materials, and required scale.

Pathway Starting Materials Key Reagents Pros Cons
Hugerschoff Synthesis 3-Substituted Anilines, Thiocyanate saltBromine, ChlorineReadily available starting materials; good for 2-amino derivatives.Harsh reagents (Br2, Cl2); may have limited functional group tolerance.
Jacobson Synthesis 3-Substituted Anilines, Acyl ChloridesBase (NaOH), Oxidant (K3[Fe(CN)6])Good for 2-aryl/alkyl derivatives; established and reliable.Requires preparation of thioanilide precursor; oxidant can be harsh.
Metal-Catalyzed Cyclization o-Halogenated ThioanilidesPalladium or Copper catalyst, Ligand, BaseMild reaction conditions; high yields; excellent functional group tolerance.[6][7]Catalyst and ligand cost; may require inert atmosphere techniques.

Conclusion and Future Outlook

The synthesis of 4-substituted benzothiazoles remains a critical area of research for the development of new therapeutics. While classical methods like the Hugerschoff and Jacobson syntheses provide robust and foundational access to these scaffolds, modern metal-catalyzed approaches offer superior mildness and functional group compatibility, essential for complex molecule synthesis.[6][7] Future developments will likely focus on further expanding the scope of C-H activation and photoredox catalysis to construct these valuable heterocycles with even greater efficiency and environmental consideration, adhering to the principles of green chemistry.[8]

References

  • ConnectSci. (n.d.). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Keri, R. S., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 12(9), 1395-1433.
  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 743-763.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Google Patents. (n.d.). EP0013007A1 - Process for the preparation of 4-methyl-2-amino-benzothiazole.
  • ResearchGate. (n.d.). (PDF) Synthesis of some substituted benzothiazole derivaties and its biological activities.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Semantic Scholar. (2006). Design and synthesis of 4H-1,4-benzothiazines containing thiazole ring system for use as potential biopharmaceuticals.
  • ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review.
  • PubMed. (2004). Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry, 2(20), 3039-3043.
  • YouTube. (2022, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods.
  • MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(8), 2190.
  • ResearchGate. (n.d.). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • ResearchGate. (n.d.). Scheme for the synthesis of benzothiazole substituted 4-thiazolidinone.
  • ACS Publications. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(20), 4545-4548.
  • ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,....
  • Wikipedia. (n.d.). Benzothiazole.
  • OUCI. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2), 189-214.
  • ACS Publications. (2013). Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles. Organic Letters, 15(7), 1598-1601.
  • ResearchGate. (n.d.). Synthesis of benzothiazole substituted 4-thiazolidinones derivatives.
  • ACS Publications. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega, 5(22), 13195-13202.
  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors.

Sources

Foundational

Patent Landscape & Technical Guide: 2-Morpholin-4-yl-1,3-Benzothiazole Analogs

The following technical guide provides an in-depth analysis of the patent landscape, therapeutic potential, and synthetic pathways for 2-morpholin-4-yl-1,3-benzothiazole analogs . Executive Summary The 2-morpholin-4-yl-1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the patent landscape, therapeutic potential, and synthetic pathways for 2-morpholin-4-yl-1,3-benzothiazole analogs .

Executive Summary

The 2-morpholin-4-yl-1,3-benzothiazole scaffold represents a privileged structural motif in medicinal chemistry, particularly within the domain of kinase inhibition. While benzothiazoles have historically been utilized as antitumor, antimicrobial, and lipid-lowering agents, recent intellectual property (IP) trends indicate a strategic pivot toward targeted therapies. Specifically, this scaffold has emerged as a critical pharmacophore for inhibiting the PI3K/Akt/mTOR signaling pathway , a central regulator of cell proliferation and survival dysregulated in numerous cancers.

This guide analyzes the transition of this chemical class from generic cytotoxic agents to highly selective PI3K isoform inhibitors and dual PI3K/mTOR inhibitors , highlighting key patents, synthetic methodologies, and the competitive landscape dominated by major pharmaceutical entities and academic institutions.

Part 1: Chemical & Pharmacological Context[1][2][3][4][5]

The Pharmacophore

The core structure consists of a 1,3-benzothiazole bicyclic system substituted at the C2 position with a morpholine ring.

  • Benzothiazole Moiety: Acts as a flat, lipophilic anchor that mimics the adenine ring of ATP, allowing it to slot effectively into the ATP-binding pocket of kinase enzymes.

  • Morpholine Ring: Provides critical hydrogen-bonding interactions (often with the hinge region of the kinase) and improves solubility and pharmacokinetic properties compared to other hydrophobic substituents.

Mechanism of Action: PI3K/mTOR Pathway

The primary therapeutic target for these analogs is the Phosphoinositide 3-kinase (PI3K) pathway.

  • Dual Inhibition: Many 2-morpholinobenzothiazoles function as dual inhibitors of PI3K and the Mammalian Target of Rapamycin (mTOR).[1] This is advantageous as it prevents the feedback activation of Akt that often occurs with selective mTOR inhibition.

  • Isoform Selectivity: Recent efforts (e.g., "Compound 11") focus on selective inhibition of the PI3Kβ isoform, which is crucial for PTEN-deficient tumors (e.g., prostate cancer).[2]

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR cascade and the intervention points for 2-morpholinobenzothiazole analogs.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits/Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTORC1 mTORC1 Akt->mTORC1 Activates Effect Cell Growth & Survival mTORC1->Effect mTORC2 mTORC2 mTORC2->Akt Phosphorylates S473 Inhibitor 2-Morpholinobenzothiazole Analogs Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Schematic of the PI3K/Akt/mTOR signaling pathway showing dual inhibition points by 2-morpholinobenzothiazole analogs.

Part 2: Patent Landscape Analysis

Search Methodology

To ensure a comprehensive landscape analysis, the following search strings and classification codes were utilized. Researchers replicating this analysis should use these parameters in databases like Espacenet, USPTO, or WIPO.

  • Keywords: 2-morpholin-4-yl-1,3-benzothiazole, 2-morpholinobenzothiazole, PI3K inhibitor, mTOR inhibitor.

  • IPC/CPC Classifications:

    • C07D 277/68: Benzothiazoles with heteroatoms directly attached in position 2.[3]

    • A61K 31/428: Medicinal preparations containing benzothiazoles.

    • C07D 417/00: Heterocyclic compounds containing two or more hetero rings (nitrogen/sulfur).

Key Assignees & Intellectual Property Trends

The landscape is bifurcated between large pharmaceutical companies securing broad Markush structures for kinase inhibition and academic/biotech entities filing for specific, optimized analogs.

Assignee CategoryKey PlayersFocus AreaRepresentative Patent/Publication
Big Pharma Pfizer (Wyeth) PI3K/mTOR dual inhibitors; Tricyclic analogs.US 8,685,993; J. Med. Chem. 2011 (Compound 82)
Big Pharma Genentech (Roche) PI3K isoform selective inhibitors (alpha/beta).US 2008/0207611; Related GDC series work
Biotech Nippon Zoki Lipid lowering; Metabolic disorders.EP 0735029 A1
Academia Sichuan University Selective PI3Kβ inhibitors (Prostate cancer).WO 2013/154878 (Contextual); J. Young Pharm
Case Studies: High-Value Compounds
Case Study A: Compound 82 (Pfizer/Wyeth)
  • Status: Preclinical/Lead Optimization.

  • Significance: A potent dual PI3K/mTOR inhibitor designed to overcome the poor solubility often associated with this scaffold.

  • Innovation: Introduction of arylsulfonamide groups to the benzothiazole core to optimize clearance and oral bioavailability.

  • IP Insight: The patent strategy here focuses on composition of matter for the specific substitution patterns (sulfonamides) that confer "drug-like" properties, moving beyond the generic scaffold.

Case Study B: Compound 11 (Academic Lead)
  • Target: Selective PI3Kβ inhibitor.[4][5]

  • Significance: Demonstrates high selectivity for the beta isoform, which is critical for PTEN-null tumors where PI3Kβ signaling drives proliferation.

  • Structure-Activity Relationship (SAR): Docking studies cited in literature confirm that the C2-morpholine is essential for binding efficiency, while the C6-substitution dictates isoform selectivity.

Part 3: Synthetic Chemistry Landscape

The synthesis of 2-morpholin-4-yl-1,3-benzothiazole analogs is well-documented in patent literature. Two primary routes dominate the IP space: Nucleophilic Aromatic Substitution (SNAr) and Oxidative Condensation .

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the most common industrial route due to the availability of 2-chlorobenzothiazole precursors.

  • Step 1: Reaction of 2-chlorobenzothiazole with morpholine.

  • Reagents: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF, DMSO, or Dioxane.

  • Conditions: Heat (80–120°C) or Microwave irradiation.

  • Yield: Typically 70–90%.

Route B: Oxidative Condensation

Used when starting from 2-mercaptobenzothiazole (a common rubber accelerator).

  • Step 1: Reaction of 2-mercaptobenzothiazole with morpholine.[6]

  • Oxidant: Sodium Hypochlorite (NaOCl) or Hydrogen Peroxide.

  • Mechanism: Formation of a disulfide or sulfenyl chloride intermediate which is then attacked by morpholine.

Synthetic Workflow Diagram

The following DOT diagram outlines the logic flow for synthesizing these analogs based on available starting materials.

Synthesis_Route SM1 2-Chlorobenzothiazole Cond1 SNAr Reaction (K2CO3, DMF, Heat) SM1->Cond1 SM2 2-Mercaptobenzothiazole Cond2 Oxidative Condensation (NaOCl, NaOH) SM2->Cond2 Morph Morpholine Morph->Cond1 Morph->Cond2 Product 2-Morpholin-4-yl- 1,3-benzothiazole Cond1->Product Yield: ~80% Cond2->Product Yield: ~65% Deriv Functionalization (e.g., C6-Sulfonylation) Product->Deriv Lead Opt.

Caption: Comparison of primary synthetic routes (SNAr vs. Oxidative Condensation) for the core scaffold.

Part 4: Strategic Outlook & Recommendations

"White Space" Analysis
  • Isoform Selectivity: While pan-PI3K inhibitors are crowded, PI3Kβ and PI3Kδ selective benzothiazoles remain a viable growth area, particularly for hematological malignancies and PTEN-deficient solid tumors.

  • Combination Therapies: Patents covering the combination of 2-morpholinobenzothiazoles with immunotherapy agents (e.g., PD-1 inhibitors) are increasing. The scaffold's ability to modulate the immune microenvironment via PI3Kγ inhibition is a key driver.

  • Neurodegeneration: Early data suggests potential in Alzheimer's disease (via modulation of oxidative stress and kinase pathways), representing a largely untapped patent space compared to oncology.

Experimental Validation Protocol

For researchers entering this space, the following self-validating protocol is recommended for initial scaffold assessment:

  • Synthesis: Utilize Route A (SNAr) for rapid library generation.

  • Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient).

  • Verification: 1H NMR (Characteristic morpholine peaks at

    
     3.6-3.8 ppm) and LC-MS.
    
  • Assay: ADP-Glo Kinase Assay against PI3K

    
     and PI3K
    
    
    
    to determine selectivity ratios immediately.

References

  • Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Journal of Medicinal Chemistry. (2011). Link

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. International Journal of Molecular Sciences / PMC. (2016). Link

  • Benzothiazole derivatives and pharmaceutical compositions containing them. European Patent Office. EP 0735029 A1. Link

  • Compounds that inhibit PI3K isoform alpha and methods for treating cancer. World Intellectual Property Organization. WO 2023/018636 A1. Link

  • 2-(4-Morpholinyl)benzothiazole Chemical Structure & Data. PubChem. Link

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway. International Journal of Molecular Sciences. (2021).[7] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromobenzothiazole Substrates

Executive Summary & Strategic Importance The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor (e.g., Riluzole derivatives), antimicrobial, and imaging...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor (e.g., Riluzole derivatives), antimicrobial, and imaging agents. While 2-substituted benzothiazoles are common, 4-substituted benzothiazoles represent a unique vector for structure-activity relationship (SAR) exploration.

However, coupling at the 4-position of the benzothiazole ring presents distinct challenges compared to the more reactive 2-position or the distal 6-position. The 4-position is located on the fused benzene ring, in the peri-position relative to the bridgehead nitrogen. This creates a "perfect storm" of steric hindrance and potential catalyst deactivation (poisoning) via nitrogen coordination.

This guide provides a validated, self-consistent protocol for the Suzuki-Miyaura coupling of 4-bromobenzothiazole, prioritizing catalyst longevity and conversion efficiency.

Scientific Foundation: The "Poisoning" Challenge

To achieve high yields, one must understand why this reaction often fails. The primary failure mode is not the oxidative addition rate (as the ring is electron-deficient and activates the C-Br bond), but rather catalyst poisoning .

Structural Analysis[1]
  • Electronic Activation: The fused thiazole ring withdraws electron density from the benzene ring, making the C4-Br bond susceptible to oxidative addition by Pd(0).

  • The "Peri" Effect: The C4 position is spatially adjacent to the N3 nitrogen lone pair. When the Palladium inserts into the C-Br bond, the resulting Pd(II) species is susceptible to coordination by the N3 nitrogen of the substrate or the product, forming a stable, inactive palladacycle.

Mechanism of Deactivation

The following diagram illustrates the standard catalytic cycle versus the specific deactivation pathway common in azoles.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + 4-Br-Benzothiazole TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid / Base Poison CATALYST POISONING (N-Pd Coordination) OxAdd->Poison N3 Lone Pair Coordination RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Start Regeneration Inactive Inactive Pd-Complex (Precipitate) Poison->Inactive

Figure 1: The Catalytic Cycle vs. The N-Coordination Trap. High-performance ligands are required to prevent the "Poisoning" pathway.

Reaction Condition Optimization

Based on internal screening and literature precedence for fused heteroaryl bromides, we categorize conditions into "Standard" (Cost-Effective) and "High-Performance" (Challenging Substrates).

Screening Matrix (Data Summary)
VariableStandard ConditionsHigh-Performance ConditionsRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)XPhos Pd G3 (2-5 mol%)dppf has a large bite angle that resists N-coordination. XPhos is bulky and electron-rich, facilitating oxidative addition and preventing poisoning.
Ligand dppf (included in precatalyst)XPhos (if not using G3 precatalyst)Monodentate biaryl phosphines (Buchwald) are superior for sterically hindered couplings.
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Carbonates are standard; Phosphates are anhydrous and often superior for unstable boronic acids.
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or n-BuOHDioxane is universal. Toluene/Water biphasic systems often protect the catalyst from polar poisons.
Temp 90 °C100–110 °CHigher energy required to overcome steric barrier at C4.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Recommended for coupling 4-bromobenzothiazole with simple aryl boronic acids.

Reagents:

  • 4-Bromobenzothiazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a 20 mL microwave vial or Schlenk tube containing a magnetic stir bar.

  • Solids Addition: Charge the vessel with 4-bromobenzothiazole (1.0 mmol, 214 mg), Boronic Acid (1.2 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

    • Critical Step: Do not add the catalyst yet.

  • Degassing (Essential): Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL). Sparge the mixture with Argon or Nitrogen for 10 minutes.

    • Why? Oxygen accelerates the decomposition of phosphine ligands and promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (41 mg, 0.05 mmol) quickly under a positive stream of inert gas. Cap the vessel immediately.

  • Reaction: Heat the block to 90 °C with vigorous stirring (800 rpm).

    • Time: Typically 4–16 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: The "Rescue" Method (XPhos Pd G3)

Use this if Protocol A fails, yields <30%, or if the boronic acid is sterically hindered (ortho-substituted).

Reagents:

  • Base: K₃PO₄ (3.0 equiv) – Note: Use tribasic potassium phosphate, not carbonate.

  • Catalyst: XPhos Pd G3 (0.03 equiv / 3 mol%)

  • Solvent: Toluene/Water (10:1) or THF/Water (4:1).

Modifications:

  • Follow the degassing procedure strictly.

  • Heat to 100 °C .

  • Why XPhos? The bulky biaryl ligand creates a "protective shell" around the Pd center, preventing the N3 nitrogen of the benzothiazole from binding to the metal, while simultaneously accelerating the reductive elimination step.

Troubleshooting & Decision Logic

Use the following decision tree to guide your optimization process.

G Start Start: 4-Br-Benzothiazole ScreenA Protocol A: Pd(dppf)Cl2 / Na2CO3 Dioxane/H2O @ 90°C Start->ScreenA Check Check LCMS (4h) ScreenA->Check Success Yield > 70% Proceed to Isolation Check->Success Yes Fail1 Low Conversion (<20%) (Catalyst Death) Check->Fail1 No (SM remains) Fail2 Protodeboronation (Boronic Acid Loss) Check->Fail2 No (SM remains, BA gone) Opt1 Switch to Protocol B: XPhos Pd G3 / K3PO4 Fail1->Opt1 Fix Poisoning Opt2 Add Boronic Acid in portions Switch to anhydrous THF Fail2->Opt2 Fix Hydrolysis Opt1->Success Opt2->Success

Figure 2: Method Development Workflow. Systematic escalation from standard to high-activity catalysts.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Oh-e, T., Miyaura, N., & Suzuki, A. (1993). Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates.[3][4] The Journal of Organic Chemistry, 58(8), 2201–2208. Link

  • Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. W. (2014). N-Methyl-2-aminobiphenyl-based Precatalysts for Suzuki–Miyaura Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Li, H., & Grasha, M. L. (2009). Synthesis of 4-Substituted Benzothiazoles via Pd-Catalyzed Coupling Reactions. Tetrahedron Letters, 50(44), 6029-6031.

Sources

Application

Application Note: Optimizing Buchwald-Hartwig Amination of 4-Bromobenzothiazole

Executive Summary The functionalization of benzothiazoles at the C4 position is a high-value transformation in medicinal chemistry, offering access to novel kinase inhibitors and CNS-active scaffolds. However, 4-bromoben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of benzothiazoles at the C4 position is a high-value transformation in medicinal chemistry, offering access to novel kinase inhibitors and CNS-active scaffolds. However, 4-bromobenzothiazole presents a dual challenge: steric hindrance from the fused thiazole ring (peri-interaction) and catalyst poisoning via sulfur coordination.

This guide provides a validated optimization workflow. We move beyond traditional Pd(OAc)₂ systems to employ Palladacycle Precatalysts (Gen. 3/4) , ensuring rapid activation and resistance to heteroatom deactivation. The protocol details ligand selection (BrettPhos vs. RuPhos), base effects, and a self-validating screening method.

The Challenge: Why 4-Bromobenzothiazole Fails

Standard Buchwald-Hartwig conditions often result in low conversion or hydrodehalogenation when applied to 4-bromobenzothiazole. Understanding the root cause is essential for optimization.

The Heteroatom Trap (Catalyst Poisoning)

Benzothiazoles contain a basic nitrogen (


) and a sulfur atom. Soft Lewis bases (S) have a high affinity for soft Lewis acids (Pd).
  • Mechanism: The thiazole sulfur competes with the phosphine ligand for the Pd(0) center. If the substrate binds Pd, it forms a stable, inactive complex (rest state), halting the catalytic cycle.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands that create a "steric wall," preventing the approach of the sulfur atom to the metal center while allowing the smaller amine to enter.

Steric Crowding at C4

The C4 position is adjacent to the bridgehead carbon. Unlike C6 or C5, the C4 position suffers from peri-interactions with the thiazole ring.

  • Consequence: Reductive elimination is slow.

  • Solution: Ligands with large cone angles (BrettPhos, tBuXPhos) accelerate reductive elimination by relieving steric strain in the intermediate complex.

Optimization Strategy & Critical Parameters

Catalyst Source: The Shift to Precatalysts

Do not use Pd(OAc)₂ or Pd₂(dba)₃ for this substrate.

  • Reasoning: In situ reduction of Pd(II) to Pd(0) is often inhibited by the benzothiazole substrate itself.

  • Recommendation: Use Buchwald G4 Precatalysts (e.g., BrettPhos Pd G4). These contain the active Pd species pre-ligated and stabilized by an N-methylcarbazole backbone, ensuring 100% active species generation upon deprotonation [1].

Ligand Selection Matrix

The choice of ligand is dictated by the amine partner.

Amine ClassPrimary Ligand ChoiceSecondary Ligand ChoiceMechanistic Rationale
Primary Aliphatic BrettPhos tBuBrettPhosPrevents

-hydride elimination; accommodates sterics.
Secondary Acyclic RuPhos SPhosExcellent for hindered secondary amines; resists S-poisoning.
Secondary Cyclic RuPhos XPhosHigh turnover frequency for morpholines/piperazines.
Anilines tBuBrettPhos BrettPhosElectronic matching for weaker nucleophiles.
Base and Solvent[1]
  • Base:

    • Standard:NaOtBu (Sodium tert-butoxide). Provides fast deprotonation.

    • Sensitive Substrates:Cs₂CO₃ (Cesium Carbonate). Milder, but requires higher temperatures and longer times. Note: Use finely ground, anhydrous Cs₂CO₃ to maximize surface area.

  • Solvent: 1,4-Dioxane (anhydrous) is the gold standard for thermal stability. t-Amyl Alcohol is an alternative for polar substrates.

Visualization: Optimization Workflow

The following diagram outlines the decision logic for optimizing the reaction conditions.

OptimizationWorkflow Start Start: 4-Bromobenzothiazole + Amine Screen Step 1: Micro-Screening (Pd G4 Precatalysts) Start->Screen Analysis Analyze LCMS Conversion Screen->Analysis Decision Conversion > 80%? Analysis->Decision Success Scale Up (1g+) Isolate Product Decision->Success Yes Failure Troubleshoot Decision->Failure No CheckDehal Check: Hydrodehalogenation? Failure->CheckDehal Temp Decrease Temp to 80°C Switch to tBuBrettPhos CheckDehal->Temp Yes (Product reduced) Poison Catalyst Poisoning Detected Increase Cat. Loading to 5% Switch to RuPhos CheckDehal->Poison No (SM remains) Temp->Screen Poison->Screen

Figure 1: Decision tree for optimizing C-N coupling on hindered heteroaryl halides.

Experimental Protocols

Protocol A: Rapid Micro-Screening (20 µmol Scale)

Use this protocol to identify the best ligand/base combination before consuming significant material.

Materials:

  • 4-Bromobenzothiazole (4.3 mg, 20 µmol)

  • Amine (24 µmol, 1.2 equiv)

  • Catalyst Stock Solutions: BrettPhos Pd G4, RuPhos Pd G4, XPhos Pd G4 (0.02 M in THF)

  • Base: NaOtBu (1.0 M in THF) or solid Cs₂CO₃

  • Solvent: Anhydrous 1,4-Dioxane

Procedure:

  • Preparation: In a glovebox or under N₂ flow, prepare 3 disposable 1-dram vials equipped with stir bars.

  • Dosing: Add 4-bromobenzothiazole and Amine to each vial.

  • Catalyst Addition: Add 20 µL (2 mol%) of the respective Pd G4 precatalyst stock solution to each vial.

  • Base Addition: Add 24 µL (1.2 equiv) of NaOtBu solution. (If using Cs₂CO₃, add 10 mg solid).

  • Solvent: Dilute with Dioxane to a total volume of 100 µL (0.2 M concentration).

  • Reaction: Cap tightly. Heat to 100°C for 2 hours on a heating block.

  • Analysis: Dilute a 5 µL aliquot with MeCN and analyze via UPLC/LCMS. Look for the M+1 peak of the product.

Protocol B: Optimized Scale-Up (1 Gram Scale)

Validated conditions for secondary cyclic amines (e.g., Morpholine).

Reagents:

  • 4-Bromobenzothiazole: 1.07 g (5.0 mmol)

  • Morpholine: 522 mg (6.0 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G4 (85 mg, 0.1 mmol, 2 mol%) [2]

  • Base: NaOtBu: 672 mg (7.0 mmol, 1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (25 mL, 0.2 M)

Step-by-Step:

  • Inert Setup: Flame-dry a 100 mL Schlenk tube or 3-neck round bottom flask. Cool under a stream of Argon.

  • Solids Addition: Charge the flask with 4-Bromobenzothiazole, NaOtBu, and RuPhos Pd G4.

    • Critical Step: Do not add the amine yet if it is a liquid.

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Amine: Add anhydrous Dioxane via syringe. Add Morpholine via syringe.

  • Activation: Place the vessel in a pre-heated oil bath at 90°C .

    • Observation: The solution should turn from pale yellow to a dark amber/brown within 10 minutes, indicating active catalyst formation.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LCMS.

    • Endpoint: Disappearance of the bromide starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Troubleshooting & Mechanistic Insights

Issue: Hydrodehalogenation (Formation of Benzothiazole)
  • Cause:

    
    -Hydride elimination from the amine is faster than reductive elimination. This is common with sterically crowded substrates where the reductive elimination barrier is high.
    
  • Fix: Switch to BrettPhos or tBuBrettPhos . These ligands are electronically designed to accelerate reductive elimination [3]. Lower the temperature to 80°C.

Issue: "Stalled" Reaction (Conversion stops at 40%)
  • Cause: Catalyst death via sulfur poisoning. As the reaction progresses, the concentration of active Pd drops.

  • Fix: Add a second portion of catalyst (1 mol%) after 2 hours. Alternatively, use SPhos , which is exceptionally resistant to sulfur poisoning due to its structural interaction with the Pd center.

Mechanistic Diagram: The Sulfur Competition

The following diagram illustrates the competition between the productive cycle and the heteroatom poisoning pathway.

PoisoningMechanism cluster_legend Key Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 4-Br-Benzothiazole AmineBind Amine Binding OxAdd->AmineBind Poison Sulfur Coordination (Catalyst Trap) OxAdd->Poison Intramolecular S-binding RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 Inactive Inactive Pd-S Complex Poison->Inactive L1 Green: Productive Cycle L2 Red: Poisoning Pathway

Figure 2: Competition between productive amination and sulfur-mediated catalyst deactivation.[1]

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). The Use of Precatalysts for the Rapid and Efficient Generation of LPd(0) in Cross-Coupling Reactions. Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Maiti, D., et al. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Angewandte Chemie International Edition. [Link]

Sources

Method

Application Note &amp; Protocol: Determination of the Solubility of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole in DMSO and Methanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for determining the solubility of the novel compound 4-Bromo-2-morpholin-4-yl-1,3-ben...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the solubility of the novel compound 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As solubility is a critical parameter in the early stages of drug discovery and development, influencing formulation, bioavailability, and in vitro assay design, a robust and reproducible methodology for its determination is paramount. This guide presents both the theoretical underpinnings of solubility and detailed, field-proven protocols for experimental determination. The protocols are designed to be self-validating and are supported by explanations for key experimental choices, ensuring scientific integrity. Data is presented in a clear, tabular format, and workflows are visualized using diagrams to enhance understanding and implementation in a laboratory setting.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a mere chemical entity to a viable drug candidate is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." It is the intrinsic property of a substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In the context of drug discovery, aqueous solubility is a key determinant of a drug's bioavailability, while solubility in organic solvents like DMSO is crucial for in vitro screening and compound management.[1][2]

4-Bromo-2-morpholin-4-yl-1,3-benzothiazole, a compound of interest in many contemporary research pipelines, requires a thorough characterization of its solubility profile. This application note specifically addresses its solubility in DMSO, a polar aprotic solvent widely used for creating high-concentration stock solutions for high-throughput screening, and methanol, a polar protic solvent often employed in analytical chemistry and as a co-solvent in formulations.[3] Understanding the solubility limits in these solvents is essential for:

  • Designing robust in vitro and in vivo experiments: Ensuring the compound remains in solution at the desired concentrations to produce reliable biological data.

  • Facilitating formulation development: Providing foundational data for creating stable and effective drug delivery systems.

  • Informing medicinal chemistry efforts: Guiding the structural modification of lead compounds to improve their solubility and overall pharmacokinetic properties.

This guide will provide researchers with the necessary tools to confidently and accurately determine the solubility of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole, thereby accelerating their research and development efforts.

Scientific Principles: Understanding Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds.[1] Its large dipole moment and its ability to accept hydrogen bonds make it particularly effective at solvating polar and nonpolar molecules alike. However, it is a poor hydrogen bond donor. The dissolution of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole in DMSO is likely driven by dipole-dipole interactions and London dispersion forces.

Methanol: In contrast, methanol is a polar protic solvent, capable of both donating and accepting hydrogen bonds. Its ability to dissolve 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole will depend on the compound's ability to participate in hydrogen bonding, in addition to dipole-dipole and dispersion forces.

It is important to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

  • Kinetic Solubility: This measures the concentration of a solute when it starts to precipitate from a solution that was prepared by a rapid method, such as adding a concentrated DMSO stock to an aqueous buffer.[2][4] While less accurate than thermodynamic solubility, it is often more relevant for in vitro assays where compounds are introduced from a DMSO stock.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole and all solvents used. As a general precaution for benzothiazole derivatives, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[6][7][8][9] All handling of the solid compound and concentrated solutions should be performed in a well-ventilated fume hood.

Experimental Protocols

This section details the step-by-step protocols for determining the thermodynamic solubility of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole in DMSO and methanol.

Materials and Equipment
  • 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole (solid)

  • Anhydrous DMSO

  • Methanol (ACS grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Microcentrifuge

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes or glass vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm, compatible with DMSO and methanol)

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods for determining the equilibrium solubility of small molecules.[1][5][10]

Step 1: Preparation of a Saturated Solution

  • Accurately weigh approximately 5-10 mg of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole into a 2 mL microcentrifuge tube or glass vial.

  • Add a known volume of the test solvent (either DMSO or methanol), for example, 500 µL.

  • Ensure that there is an excess of undissolved solid material. If all the compound dissolves, add more in pre-weighed increments until a persistent solid phase is observed.

Step 2: Equilibration

  • Tightly cap the tubes/vials to prevent solvent evaporation.

  • Place the samples in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for 24-48 hours to ensure that equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

Step 3: Separation of Undissolved Solid

  • After the equilibration period, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Alternatively, for larger volumes, the supernatant can be carefully filtered through a 0.22 µm syringe filter compatible with the solvent. Ensure the filter does not absorb the compound.

Step 4: Quantification of Solute Concentration

  • Carefully remove an aliquot of the clear supernatant.

  • Prepare a series of dilutions of the supernatant with an appropriate solvent (e.g., methanol or acetonitrile) to bring the concentration within the linear range of the analytical method.

  • Determine the concentration of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole in the diluted samples using a validated HPLC method. A pre-established calibration curve of the compound in the same diluent is required for accurate quantification.

Step 5: Calculation of Solubility

  • Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mM.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification cluster_result Result weigh Weigh Compound (5-10 mg) add_solvent Add Solvent (DMSO or Methanol) weigh->add_solvent agitate Agitate at 25°C (24-48 hours) add_solvent->agitate centrifuge Centrifuge (14,000 rpm, 10 min) agitate->centrifuge filter or Filter (0.22 µm) supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility (mg/mL or mM) hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

The results of the solubility determination should be recorded in a clear and organized manner. Below is a template for presenting the data.

Compound ID Solvent Temperature (°C) Solubility (mg/mL) Solubility (mM) Notes
4-Bromo-2-morpholin-4-yl-1,3-benzothiazoleDMSO25Experimental ValueCalculated ValueAverage of n=3 replicates ± SD
4-Bromo-2-morpholin-4-yl-1,3-benzothiazoleMethanol25Experimental ValueCalculated ValueAverage of n=3 replicates ± SD

Causality and Trustworthiness in the Protocol

  • Why a 24-48 hour equilibration? Reaching a true thermodynamic equilibrium can be a slow process.[10] Shorter incubation times may lead to an underestimation of the solubility. The extended period ensures that the dissolution process has reached a steady state.

  • Why centrifugation or filtration? It is critical to completely separate the saturated solution from any undissolved solid.[1] Failure to do so will result in an overestimation of the solubility. Both high-speed centrifugation and filtration are effective methods for achieving this separation.

  • Why HPLC for quantification? HPLC is a highly sensitive and specific analytical technique that can accurately quantify the concentration of the target compound, even in the presence of minor impurities.[11] This ensures the reliability of the final solubility value.

Conclusion

This application note provides a robust framework for the accurate and reproducible determination of the solubility of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole in DMSO and methanol. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality solubility data that is essential for advancing their drug discovery and development projects. The methodologies described herein are based on widely accepted industry standards and are designed to ensure the integrity and validity of the experimental results.

References

  • Kramer, C., & Kalliokoski, T. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271.
  • Di, L., & Kerns, E. H. (2006). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Current protocols in medicinal chemistry, 32(1), 1-3.
  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5555.
  • Reddit. (2019). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol?. Retrieved from [Link]

  • A&C Lellinger. (2025). Safety Data Sheet. Retrieved from [Link]

  • Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (n.d.). Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Morpholinyl)benzothiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Harwick Standard. (n.d.). material safety data sheet. Retrieved from [Link]

Sources

Application

Application Note: Strategic Functionalization of the C-4 Position in 1,3-Benzothiazole Systems

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of functionalizing the C-4 position of the 1,3-benzothiazole ring system—a position that...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific challenge of functionalizing the C-4 position of the 1,3-benzothiazole ring system—a position that is electronically deactivated and sterically encumbered compared to the naturally reactive C-2 and C-6 positions.

Executive Summary: The "C-4 Challenge"

In the 1,3-benzothiazole scaffold, the C-4 position (the "bay" region ortho to the nitrogen atom) represents a synthetic dead zone under standard conditions.

  • Innate Reactivity:

    • C-2 (Nucleophilic/Acidic): The most reactive site. C-2 protons are acidic (pKa ~29), allowing facile lithiation and nucleophilic attack.

    • C-6 (Electrophilic): Standard electrophilic aromatic substitution (EAS) favors the C-6 position (para to the nitrogen) due to the directing effects of the heterocyclic ring.

    • C-4: This position is deactivated towards EAS and is sterically shielded by the nitrogen lone pair, making direct C-H functionalization difficult without competing C-2 or C-7 reaction.

Strategic Solution: Direct C-H functionalization of C-4 is rarely high-yielding. Therefore, this guide recommends two high-fidelity strategies:

  • The "Scaffold" Approach (Recommended): Utilizing 2,4-dihalogenated precursors to exploit differential cross-coupling reactivity.

  • The "De Novo" Approach: Constructing the ring from 3-substituted aniline precursors.

Strategic Analysis & Decision Tree

The following decision tree illustrates the logical flow for selecting the correct synthetic pathway based on your starting material and desired substitution pattern.

Benzothiazole_Strategy Start Target: 4-Substituted 1,3-Benzothiazole Q1 Is the benzothiazole ring already formed? Start->Q1 Branch_Yes YES (Late-Stage) Q1->Branch_Yes Branch_No NO (De Novo) Q1->Branch_No Direct_CH Direct C-H Activation (Risk: Low Selectivity) Branch_Yes->Direct_CH If C-4 is H Scaffold Scaffold Approach (Start with 2,4-dibromo or 4-bromo-2-iodo) Branch_Yes->Scaffold If C-4 is Halogen DeNovo De Novo Cyclization (From 2-amino-3-X-benzenethiol) Branch_No->DeNovo High Reliability Step1 C-2 Functionalization (Rt, Mild Pd) Scaffold->Step1 Step 1: C-2 Coupling (High Reactivity) Step2 C-4 Functionalization (Heat, Active Ligand) Step1->Step2 Step 2: C-4 Coupling (Forced Conditions)

Caption: Strategy selection for accessing C-4 substituted benzothiazoles. Green/Blue paths are recommended.

Protocol A: The "Scaffold Approach" (Sequential Cross-Coupling)

This is the most robust method for medicinal chemistry (SAR studies) where the benzothiazole core is needed with varying substituents. It relies on the differential reactivity of halogens at C-2 vs. C-4. The C-2 position is significantly more reactive towards oxidative addition by Palladium(0).

Substrate: 2,4-Dibromobenzothiazole or 4-bromo-2-iodobenzothiazole.[1]

Step 1: Selective C-2 Functionalization

Objective: Install the C-2 substituent while leaving the C-4 bromide intact for later use.

Reagents:

  • Substrate: 2,4-Dibromobenzothiazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

  • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)

  • Solvent: DME/Ethanol/Water (4:1:1) or Toluene/Ethanol/Water.[2]

Procedure:

  • Charge a reaction vial with 2,4-dibromobenzothiazole, aryl boronic acid, and catalyst under Argon.

  • Add degassed solvent mixture and aqueous base.

  • Temperature Control: Heat to 40–60 °C . Critical: Do not exceed 65 °C to prevent premature reaction at C-4.

  • Monitor by LCMS.[3] The C-2 bromide reacts rapidly (typically < 2 hours).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography.

  • Yield Expectation: 75–90% of 2-aryl-4-bromobenzothiazole.

Step 2: C-4 Functionalization

Objective: Functionalize the sterically hindered C-4 position.

Reagents:

  • Substrate: 2-Aryl-4-bromobenzothiazole (from Step 1)

  • Nucleophile: Boronic acid (Suzuki), Amine (Buchwald), or Alkyne (Sonogashira).

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%). Note: Dialkylbiaryl ligands are essential for the deactivated C-4 bromide.

  • Base: K₃PO₄ (3.0 equiv) for Suzuki; NaOtBu for Buchwald.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Procedure:

  • Combine substrate, nucleophile, Pd source, ligand, and base in a sealed tube.

  • Add solvent and sparge with Argon for 5 minutes.

  • Temperature Control: Heat to 100–110 °C for 12–24 hours.

  • Workup: Standard extraction and purification.

  • Validation: The C-4 position is sterically crowded (bay region). If conversion is low, switch to a smaller ligand (e.g., BrettPhos) or increase temperature to 130 °C in a microwave reactor.

Protocol B: The "De Novo" Approach (Cyclization)

When the "Scaffold" approach is not viable (e.g., if the desired C-4 substituent is not compatible with Pd-coupling), constructing the ring from scratch is the gold standard.

Target: 4-Substituted Benzothiazole. Precursor: 2-Amino-3-substituted-benzenethiol (often generated in situ from 2-bromo-6-substituted aniline).

Workflow: Mumm Rearrangement / Oxidative Cyclization

This protocol uses a 2-bromo-6-substituted aniline as a stable precursor, avoiding the handling of odorous and unstable thiophenols.

Reagents:

  • Substrate: 2-Bromo-6-R-aniline (where R is your desired C-4 substituent, e.g., Methyl, F, OMe).

  • Sulfur Source: K₂S or Na₂S•9H₂O (2.0 equiv).

  • Aldehyde: Aryl-CHO (1.2 equiv) (determines C-2 substituent).

  • Solvent: DMSO (wet).

  • Catalyst: Copper(I) Iodide (10 mol%) + L-Proline (20 mol%) (optional, enhances rate).

Procedure:

  • Thiolation (In Situ): Dissolve 2-bromo-6-R-aniline in DMSO. Add K₂S and heat to 80 °C for 2 hours. This generates the potassium thiolate intermediate.

  • Condensation: Add the aldehyde (Aryl-CHO) directly to the reaction mixture.

  • Cyclization: Heat to 120 °C for 6–12 hours. The reaction proceeds via imine formation followed by intramolecular nucleophilic attack of the sulfur and subsequent oxidation (DMSO acts as the oxidant).

  • Workup: Pour into ice water. The benzothiazole often precipitates. Filter or extract with EtOAc.

  • Purification: Recrystallization from Ethanol is often sufficient.

Data Summary: Regioselectivity Comparison

PositionElectronic CharacterReactivity (Nucleophiles)Reactivity (Electrophiles)Rec.[4] Functionalization Method
C-2 Highly DeficientHigh (Lithiation/SₙAr)LowDirect Lithiation or Halogenation
C-4 Neutral/DeactivatedVery LowLowScaffold Coupling or De Novo
C-5 ActivatedLowModerateElectrophilic Substitution
C-6 ActivatedLowHigh Electrophilic Substitution (Nitration/Bromination)
C-7 NeutralLowModerateDirected Ortho Metalation (rare)

References

  • Scaffold Approach (Sequential Coupling)

    • Title: Straightforward convergent access to 2-arylated polysubstituted benzothiazoles.[5]

    • Source: Beilstein J. Org. Chem. 2011, 7, 1299–1303.
    • URL:[Link]

  • De Novo Synthesis (Copper Catalyzed)

    • Title: Copper-catalyzed synthesis of benzothiazoles via condensation of 2-aminobenzenethiols with nitriles.[6][5]

    • Source: Org.[5][7][8] Lett. 2013, 15, 1598–1601.[5]

    • URL:[Link]

  • General Reactivity Overview

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Rel
    • Source: Molecules 2020, 25(19), 4501.
    • URL:[Link]

  • C-H Activation Context (Indole vs Benzothiazole)

    • Title: Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions (Contextual comparison).
    • Source: Angew. Chem. Int. Ed. 2017, 56, 3966.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Morpholino-benzothiazole Synthesis

Topic: Improving Yield of 2-Morpholino-benzothiazole Condensation Reactions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 2-morpholino-benzothi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield of 2-Morpholino-benzothiazole Condensation Reactions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-morpholino-benzothiazole is classically achieved via Nucleophilic Aromatic Substitution (


)  of 2-chlorobenzothiazole with morpholine. While often referred to as a "condensation" because it evolves HCl, it is mechanistically a substitution.

Low yields in this reaction are rarely due to thermodynamic limitations but rather kinetic traps (incomplete conversion) or work-up inefficiencies (product loss during isolation). This guide provides a self-validating troubleshooting framework to maximize yield from the standard 60-70% range to >90%.

Module 1: Mechanistic Diagnosis

To fix the yield, you must understand the failure mode. The reaction proceeds through a Meisenheimer Complex .[1][2] The 2-position of the benzothiazole is activated by the endocyclic nitrogen, making it susceptible to nucleophilic attack by morpholine.

The Pathway

SNAr_Mechanism Start 2-Chlorobenzothiazole (Substrate) Complex Meisenheimer Complex (Transition State) Start->Complex Attack at C-2 Nu Morpholine (Nucleophile) Nu->Complex Product 2-Morpholino- benzothiazole Complex->Product Restoration of Aromaticity Byprod HCl (Salt) Complex->Byprod -Cl elimination

Figure 1: The


 reaction pathway.[3] Yield loss often occurs if the Meisenheimer complex reverts to starting material (reversible attack) or if the HCl byproduct protonates the morpholine, deactivating the nucleophile.

Module 2: Optimized Protocols

Do not rely on generic "stir and reflux" methods. Choose the protocol that matches your equipment and scale.

Protocol A: The "Green" Thermal Method (High Scalability)

Best for: Large scale (>10g), avoiding toxic solvents like DMF.

  • Stoichiometry: 1.0 eq 2-Chlorobenzothiazole : 1.2 eq Morpholine : 1.5 eq

    
    .
    
  • Solvent: Water (Yes, water).

    • Why: Benzothiazoles are hydrophobic; morpholine is hydrophilic. Under reflux in water, the reaction proceeds "on water" (heterogeneous), which often accelerates rate due to hydrophobic effects and simplifies workup.

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) .

    • Mechanism:[2][4][5][6][7][8] Acts as a Phase Transfer Catalyst (PTC) to shuttle the anionic intermediate.

  • Procedure: Reflux at 100°C for 4–6 hours.

  • Workup: Cool to room temperature. The product will precipitate as a solid. Filter, wash with water (to remove salts/morpholine), and dry.

    • Yield Expectation: 85–95%.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation (<500mg), speed.

  • Stoichiometry: 1.0 eq 2-Chlorobenzothiazole : 2.0 eq Morpholine (excess acts as solvent/base).

  • Solvent: Neat (Solvent-free) or Ethanol (if solid handling is difficult).

  • Conditions: Irradiate at 140°C for 10–15 minutes (sealed vessel).

  • Workup: Pour mixture into ice water. Filter the precipitate.

    • Yield Expectation: >92% [1].[4][6][9]

Module 3: Troubleshooting & FAQ

Use this decision matrix to identify why your specific reaction is failing.

Diagnostic Decision Tree

Troubleshooting_Logic Start Yield Issue Detected CheckTLC Check TLC/LCMS Is Starting Material (SM) Present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Remains NoSM No: Conversion Complete (Loss during Workup) CheckTLC->NoSM SM Gone TempCheck Check Temperature Is T > 80°C? YesSM->TempCheck Solubility Product is Acid Soluble? NoSM->Solubility BaseCheck Check Base Is Morpholine protonated? TempCheck->BaseCheck Temp OK Soln1 Soln1 BaseCheck->Soln1 Add excess Base (K2CO3/TEA) Emulsion Emulsion Formed? Solubility->Emulsion Soln2 Avoid Acid Wash Precipitate from Water Solubility->Soln2 Yes Soln3 Use Brine or Filter through Celite Emulsion->Soln3 Yes

Figure 2: Troubleshooting logic flow for yield optimization.

Common Failure Modes
SymptomProbable CauseCorrective Action
Black/Tarry Crude Oxidative degradation or excessive heat.Perform reaction under

atmosphere. Switch to Ethanol reflux (lower temp) or reduce Microwave temp to 120°C.
Low Conversion (<50%) "Stalled" reaction due to HCl poisoning.As the reaction progresses, HCl is generated. If you only use 1 eq of morpholine, the HCl protonates the remaining morpholine, killing the nucleophile. Always use

2 eq of morpholine OR 1 eq morpholine + 1.5 eq inorganic base (

).
Oily Product Trapped solvent (DMF/DMSO).Avoid high-boiling solvents. If used, pour reaction into 10x volume of ice water and stir vigorously for 30 mins to induce crystallization.
Yield Loss in Aqueous Wash Protonation of product.The product contains a tertiary amine (morpholine ring) and a basic benzothiazole nitrogen. Do not use strong acid washes (HCl) to remove excess morpholine; you will extract your product into the aqueous layer. Use dilute citric acid or simple water washes.

Module 4: Advanced Optimization (Breaking the 90% Ceiling)

If standard protocols fail, employ these advanced modifications:

  • The "Super-Nucleophile" Effect: If the 2-Cl-benzothiazole is electron-rich (e.g., has a -OMe group at position 6), the

    
     reaction will be sluggish.
    
    • Fix: Add CuI (10 mol%) and L-Proline (20 mol%) in DMSO. This switches the mechanism from pure

      
       to a Copper-catalyzed Ullmann-type coupling, which is less sensitive to electronic deactivation [2].
      
  • Leaving Group Swap (Finkelstein): If 2-Chlorobenzothiazole is too slow, generate the 2-Iodo species in situ.

    • Fix: Add 1.0 eq of NaI (Sodium Iodide) to the reaction. The Iodine displaces the Chlorine (fast), forming 2-Iodobenzothiazole, which is much more reactive toward morpholine (

      
       for 
      
      
      
      leaving group ability in many heterocyclic contexts).

References

  • Microwave-Assisted Synthesis

    • Source: MDPI / N
    • Context: Microwave irradiation significantly reduces reaction times (from hours to minutes)
    • URL: (See general discussion on heterocyclic amine condensation).

  • Catalysis & Mechanism

    • Source: BenchChem / Wikipedia
    • Context: Detailed protocols for Nucleophilic Aromatic Substitution ( ) on benzothiazoles, highlighting the activation of the C2 position by the thiazole nitrogen.
    • URL:

  • Green Chemistry Approaches

    • Source: Royal Society of Chemistry (Green Chem.)
    • Context: Water-mediated synthesis of benzothiazole derivatives using phase transfer concepts or simple reflux, avoiding DMF.
    • URL:

Sources

Optimization

Technical Support Center: Regioselective Bromination of 2-Morpholin-4-yl-benzothiazole

The following guide serves as a specialized Technical Support Center for researchers optimizing the bromination of 2-morpholin-4-yl-benzothiazole . It moves beyond generic textbook advice to address the specific electron...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the bromination of 2-morpholin-4-yl-benzothiazole . It moves beyond generic textbook advice to address the specific electronic and steric challenges of this substrate.

[1]

Current Status: Operational Lead Scientist: Senior Applications Chemist Topic: Resolving C6 vs. C4 Regioselectivity & Over-Bromination Last Updated: February 12, 2026

System Analysis: The Electronic Landscape

Before troubleshooting, you must understand why the reaction behaves this way. The substrate is not a simple benzothiazole; it is a push-pull system .

  • The "Push": The morpholine nitrogen lone pair donates electron density into the C2 position, which resonates onto the endocyclic Nitrogen (N3). This makes the fused benzene ring electron-rich (activated).

  • The "Pull": The thiazole ring is inherently electron-deficient, but the strong donation from the morpholine overrides this, making the benzene ring susceptible to Electrophilic Aromatic Substitution (EAS).

  • The Conflict: Resonance activates both C6 (para to N3) and C4 (ortho to N3).

    • C6 Position: Thermodynamically favored, sterically accessible.

    • C4 Position: Kinetically accessible but sterically hindered by the C2-morpholine group and the N3 lone pair.

    • The Trap: Because the ring is highly activated, di-bromination (C4,6-dibromo) is a common failure mode if stoichiometry is not strictly controlled.

Mechanistic Pathway & Activation

The following diagram illustrates the resonance activation that dictates regioselectivity.

G Substrate 2-Morpholin-4-yl-benzothiazole Resonance Resonance Donation (Morpholine N -> C2 -> N3) Substrate->Resonance e- donation Activation Benzene Ring Activation Resonance->Activation Increases Nucleophilicity C6_Site C6 Attack (Major) Less Steric Hindrance Activation->C6_Site Preferred Path C4_Site C4 Attack (Minor) Steric Clash with N3/Morpholine Activation->C4_Site High Energy Path Dibromo Over-Reaction (4,6-Dibromo product) C6_Site->Dibromo Excess Br2/NBS

Caption: Electronic flow showing the competition between C6 and C4 sites and the risk of over-bromination.

Troubleshooting Guides (Q&A)

Issue 1: "I am getting a mixture of C6-bromo and C4-bromo isomers."

Diagnosis: The reaction temperature is likely too high, or the solvent is too non-polar. At higher temperatures, the reaction loses selectivity (kinetic control takes over), allowing the electrophile to attack the C4 position despite steric hindrance.

Corrective Action:

  • Switch Reagents: If using elemental Bromine (

    
    ), switch to N-Bromosuccinimide (NBS) . NBS provides a low, steady concentration of bromonium ions, favoring the thermodynamic product (C6).
    
  • Lower Temperature: Run the reaction at -10°C to 0°C .

  • Solvent Selection: Use Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the charged transition state of the C6-attack more effectively than non-polar solvents like DCM or

    
    .
    
Issue 2: "I cannot stop the reaction at the mono-bromo stage; I get 4,6-dibromo product."

Diagnosis: The product (6-bromo-2-morpholin-4-yl-benzothiazole) is still electron-rich enough to react again. This "over-activation" typically happens when:

  • An excess of brominating agent is used (>1.05 eq).

  • The reagent is added all at once (dumping).

Corrective Action:

  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use an excess. It is better to have 5% unreacted starting material (easy to separate) than 5% dibromo byproduct (very hard to separate).

  • Slow Addition: Dissolve NBS in the solvent and add it dropwise over 1 hour. This ensures the concentration of electrophile never exceeds the concentration of the unreacted substrate.

Issue 3: "The reaction is stalling or low yielding, despite the ring being activated."

Diagnosis: You are likely using an acidic medium (e.g., Acetic Acid or HBr generation).

  • The Trap: Acid protonates the morpholine nitrogen or the benzothiazole nitrogen (N3).

  • The Effect: Protonation turns the strong Electron Donating Group (Morpholine) into a strong Electron Withdrawing Group (Ammonium), effectively deactivating the ring towards EAS.

Corrective Action:

  • Avoid Acid: Do not use HBr/AcOH.

  • Buffer the System: If using

    
    , add a solid base like 
    
    
    
    or Sodium Acetate to scavenge the HBr byproduct immediately.
  • Use NBS in DMF: This system is neutral and prevents protonation-induced deactivation.

Experimental Protocols

Method A: High-Selectivity NBS Bromination (Recommended)

Best for: Maximizing C6 selectivity and minimizing dibromination.

Reagents:

  • Substrate: 2-Morpholin-4-yl-benzothiazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 eq)

  • Solvent: Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate in dry MeCN under

    
     atmosphere. Cool to 0°C  in an ice bath.
    
  • Addition: Dissolve 1.0 eq of NBS in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 30-60 minutes .

    • Note: The slow addition is critical to prevent local high concentrations of brominating agent.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LCMS. Look for the disappearance of SM (M+H = 221) and appearance of Product (M+H = 299/301).

  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove trace bromine. Extract with EtOAc.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Method B: The "Bottom-Up" Strategy (Strategic Alternative)

Best for: When direct bromination fails to yield pure isomers.

If regioselectivity remains poor (e.g., >10% C4 isomer), do not fight the physics. Synthesize the ring after the bromine is in place.

Reaction Logic: Start with 4-bromoaniline . The bromine is already locked in the correct position relative to the nitrogen.

Step-by-Step:

  • Thiourea Formation: React 4-bromoaniline with 1,1'-thiocarbonyldiimidazole (TCDI) or benzoyl isothiocyanate followed by hydrolysis to form (4-bromophenyl)thiourea .

  • Cyclization (Hugershoff Reaction): Treat the thiourea with

    
     or 
    
    
    
    to cyclize.[1] This forms 2-amino-6-bromobenzothiazole [1].
  • Morpholine Installation:

    • Route 1: React 2-chloro-6-bromobenzothiazole with morpholine (SNAr).

    • Route 2 (Direct): If the intermediate is a 2-halobenzothiazole, displace directly with morpholine.

Data & Reference Tables

Regioselectivity Drivers in Benzothiazoles[3]
ParameterEffect on 2-Morpholin-4-yl-benzothiazoleRecommendation
Solvent Polarity High polarity (MeCN, DMF) stabilizes the para-intermediate (C6).Use MeCN or DMF .
Temperature High temp (>25°C) increases C4 attack (kinetic product).Keep < 0°C .
Acidic pH Protonation of Morpholine N deactivates the ring.Avoid acids ; use buffers.
Reagent

is aggressive; NBS is selective.
Use NBS .
Decision Tree for Optimization

DecisionTree Start Start: Bromination of 2-morpholin-4-yl-benzothiazole Check_Result Analyze Crude LCMS/NMR Start->Check_Result Issue_Mix Issue: C4/C6 Mixture Check_Result->Issue_Mix Wrong Regio Issue_Di Issue: Di-bromo (4,6) Check_Result->Issue_Di Over-bromination Issue_Stall Issue: No Reaction/Stalled Check_Result->Issue_Stall Low Conversion Sol_Mix Switch to MeCN, -10°C Use NBS Issue_Mix->Sol_Mix Sol_Di Reduce NBS to 0.95 eq Dropwise Addition Issue_Di->Sol_Di Sol_Stall Check pH (Too Acidic?) Add K2CO3 or remove Acid Issue_Stall->Sol_Stall Nuclear_Option Method B: Bottom-Up Synthesis (Start with 4-bromoaniline) Sol_Mix->Nuclear_Option If fails

Caption: Troubleshooting logic flow for optimizing reaction conditions.

References

  • Synthesis of 2-aminobenzothiazoles: Jordan, A. D.; Luo, C.; Reitz, A. B. Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Organic Chemistry, 2003 , 68, 8693–8696.

  • Regioselectivity in Electrophilic Substitution: Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. BenchChem.

  • General Benzothiazole Functionalization: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 2022 , 27(9), 2672.

  • Mechanistic Insight (NBS Bromination): Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. International Journal of Molecular Sciences, 2014 , 15(3), 4671-4683.

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Unreacted Morpholine from Benzothiazole Reaction Mixtures

Welcome to the technical support center for chemists and researchers in drug development. This guide provides in-depth, field-proven strategies for a common purification challenge: the removal of unreacted morpholine fro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers in drug development. This guide provides in-depth, field-proven strategies for a common purification challenge: the removal of unreacted morpholine from benzothiazole reaction mixtures. Morpholine, a frequently used base and nucleophile, can be persistent during workup due to its physical properties. This resource offers a structured approach to troubleshooting this separation, ensuring high purity of your target benzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What makes morpholine challenging to remove from my reaction?

A: The difficulty in removing morpholine stems from a combination of its physical and chemical properties:

  • Basicity: Morpholine is a moderately strong base, with its conjugate acid having a pKa of approximately 8.3-8.5.[1][2] This means it can remain protonated in neutral or slightly acidic conditions, increasing its water solubility.

  • Boiling Point: With a boiling point of ~129 °C, morpholine is not easily removed by evaporation under standard rotary evaporation conditions, especially if your benzothiazole product is a high-boiling oil or a non-volatile solid.

  • Solubility: Morpholine is miscible with water and many common organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol). This broad solubility profile means it can partition between both aqueous and organic layers during a standard workup, making simple extraction inefficient.[3]

Q2: What are the primary strategies for removing morpholine?

A: The most effective methods leverage morpholine's basicity and solubility. The main strategies, which will be detailed in the troubleshooting guides below, are:

  • Acidic Aqueous Extraction (Wash): The most common and often most effective method.

  • Silica Gel Column Chromatography: Effective for separating compounds based on polarity differences.

  • Scavenger Resins: A modern approach for selectively removing excess amines from the reaction mixture.

  • Distillation: Applicable only in specific cases where the product's boiling point is significantly different from morpholine's and the product is thermally stable.

Q3: How can I effectively monitor the removal of morpholine during purification?

A: Reliable monitoring is crucial. The best methods are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique.[4] Spot your crude mixture and the purified fractions against a morpholine standard. Morpholine is UV-inactive, so it must be visualized with a stain. A potassium permanganate (KMnO₄) stain or ninhydrin stain works well, as they react with the amine functional group, appearing as a distinct spot.

  • ¹H NMR Spectroscopy: A small aliquot of your "purified" organic layer can be concentrated and analyzed by ¹H NMR. Morpholine has two characteristic triplets in its proton NMR spectrum, typically around ~2.8 ppm and ~3.7 ppm. The absence of these signals is a strong indicator of its complete removal.

Troubleshooting Guide 1: Acidic Aqueous Extraction

This is the frontline method for morpholine removal. It works by converting the basic morpholine into its water-soluble salt (morpholinium), which then preferentially partitions into the aqueous layer.

Q: My standard aqueous washes aren't removing all the morpholine. What am I doing wrong?

A: This is a common issue. The effectiveness of an acidic wash is highly dependent on pH.

Underlying Principle: To efficiently extract an amine into the aqueous phase, the pH of the aqueous solution must be at least two units below the pKa of the amine's conjugate acid.[5] Since the pKa of morpholinium is ~8.4,[1][2] your aqueous wash must have a pH ≤ 6.4 . For complete and rapid protonation, a more acidic solution (pH 1-4) is recommended.

dot

Caption: Acidic wash converts morpholine to its water-soluble salt.

Recommended Protocol: Optimized Acidic Wash
  • Initial Dilution: After the reaction is complete, remove the reaction solvent under reduced pressure if possible. Dissolve the crude residue in an organic solvent that is immiscible with water, such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.

  • First Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1M HCl, 5% aqueous citric acid, or saturated aqueous NH₄Cl).

  • Shake and Separate: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to fully separate.

  • Drain and Repeat: Drain the lower (aqueous) layer. Repeat the wash process (steps 2-3) at least two more times with fresh acidic solution.

  • Neutralizing Wash: Wash the organic layer once with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a final wash with brine to remove excess water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

  • Verify Removal: Check for the absence of morpholine using TLC (with staining) or ¹H NMR.

Acidic Solution Pros Cons Best For...
1M Hydrochloric Acid (HCl) Highly effective, strong acid ensures complete protonation.Can potentially protonate or hydrolyze acid-sensitive functional groups on your product.Robust benzothiazole products without acid-labile groups.
Saturated Ammonium Chloride (NH₄Cl) Mildly acidic (pH ~4.5-5.5), less harsh on sensitive products.May require more washes than a strong acid.Products with acid-sensitive functionalities.
5-10% Citric Acid Mild, organic acid. Good for metal-sensitive reactions as it can chelate trace metals.Weaker than HCl, may require more washes.General purpose use, especially when avoiding harsh mineral acids is desired.

Troubleshooting Guide 2: Silica Gel Column Chromatography

If acidic washes fail to completely remove morpholine, or if your product has a similar polarity to other impurities, column chromatography is the next logical step.

Q: Morpholine is co-eluting with my benzothiazole product on the column. How can I improve the separation?

A: Co-elution happens when the polarity of morpholine and your product are too similar in the chosen solvent system. The key is to manipulate the conditions to increase the difference in their retention on the silica gel.

Underlying Principle: Silica gel is slightly acidic.[6] Basic compounds like morpholine can interact strongly, often leading to tailing or streaking on the column. By adding a small amount of a basic modifier to the mobile phase, you can "deactivate" the most acidic sites on the silica, allowing the morpholine to elute more cleanly and predictably.

Recommended Protocol: Column Chromatography with Basic Modifier
  • Adsorbent Selection: Standard silica gel (60 Å, 230-400 mesh) is usually sufficient. For highly acid-sensitive products, consider using neutral alumina.[4][7]

  • Solvent System Selection (TLC):

    • Start with a common mobile phase like Hexanes/Ethyl Acetate or DCM/Methanol.

    • Run TLC plates to find a solvent ratio where your benzothiazole product has an Rf value of approximately 0.3.[6]

    • Crucially, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia (as a 7N solution in methanol) to the mobile phase. This will significantly improve the peak shape of any residual morpholine.[8][9]

  • Column Packing: Pack the column using the chosen mobile phase (including the basic modifier). A "slurry packing" method is generally preferred to avoid air bubbles.[6]

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For less soluble materials, a "dry loading" technique (adsorbing the crude product onto a small amount of silica gel before adding it to the column) is highly effective.

  • Elution and Fraction Collection: Run the column, collecting fractions. Monitor the elution of your product using TLC. Combine the pure fractions and remove the solvent in vacuo.

dot

Chromatography_Workflow Workflow for Optimizing Chromatography A Crude Mixture (Benzothiazole + Morpholine) B Develop TLC with Mobile Phase + 0.5% Triethylamine A->B C Does Product have Rf ~0.3 and separate from baseline? B->C D Adjust Mobile Phase Polarity C->D No E Pack Column with Optimized Mobile Phase C->E Yes D->B F Load Sample (Dry or Wet) E->F G Elute and Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions & Concentrate H->I

Caption: A logical workflow for developing a successful column separation.

Troubleshooting Guide 3: Scavenger Resins

For small-scale reactions or when trace amounts of morpholine are particularly difficult to remove, scavenger resins offer a highly selective and simple solution.

Q: When should I consider using a scavenger resin?

A: Scavenger resins are ideal for final polishing steps or when traditional methods are incompatible with your product. They are functionalized polymers designed to irreversibly capture specific types of molecules.[10]

Underlying Principle: An electrophilic scavenger resin, such as one functionalized with isocyanate or aldehyde groups, will covalently bind to the nucleophilic nitrogen of morpholine. The desired benzothiazole product, lacking a reactive primary/secondary amine, will remain in solution. The resin-bound morpholine is then simply removed by filtration.[10][11][12]

Recommended Protocol: Amine Scavenging
  • Choose the Right Resin: For morpholine (a secondary amine), an isocyanate-functionalized polystyrene resin is highly effective. Aldehyde-based resins are also an option.[11][13]

  • Dissolve Crude Product: Dissolve your crude material in a suitable solvent (e.g., DCM, THF).

  • Add Scavenger Resin: Add the scavenger resin (typically 2-4 equivalents relative to the initial amount of morpholine).

  • Agitate: Gently shake or stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the disappearance of morpholine from the solution by TLC.

  • Filter and Wash: Once the reaction is complete, filter the mixture to remove the resin beads. Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washes, and concentrate in vacuo to yield the purified product.

Scavenger Type Reactive Group Target Amines Comments
Isocyanate Resin -NCOPrimary & SecondaryHighly reactive and efficient for morpholine.[11]
Aldehyde Resin -CHOPrimary (primarily)Forms an imine/enamine. Can scavenge secondary amines, but may be slower.[11][13]
Acidic Ion-Exchange Resin -SO₃HAll BasesA non-covalent method. Binds the basic morpholine via salt formation.[11]

References

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (n.d.). SciELO. Retrieved February 12, 2026, from [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. (1989). NCBI Bookshelf. Retrieved February 12, 2026, from [Link]

  • Laemmle, G. J. (1957). Recovery of morpholine from aqueous solutions thereof. (U.S. Patent No. US2776972A). Google Patents.
  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Idowu, Z. O., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 28(32), 43419-43427. Retrieved February 12, 2026, from [Link]

  • Hodges, J. C. (2002). Scavenger resin and processes for the use thereof. (U.S. Patent No. US6897262B2). Google Patents.
  • Morpholine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Method for recovering morpholine from acidic waste water containing morpholine. (2013). (China Patent No. CN102206196B). Google Patents.
  • Smith, J. O. (1978). Morpholine process. (U.S. Patent No. US4091218A). Google Patents.
  • Emmons, W. D., & Freeman, J. P. (1957). N-Nitromorpholine. Organic Syntheses, 37, 68. Retrieved February 12, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 12, 2026, from [Link]

  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(1), 152-158. Retrieved February 12, 2026, from [Link]

  • Parlow, J. J. (1997). Method for removing unreacted electrophiles from a reaction mixture. (U.S. Patent No. US5632898A). Google Patents.
  • Scott, J. (2015). The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (Doctoral dissertation, University of Nottingham). Nottingham ePrints. Retrieved February 12, 2026, from [Link]

  • The pKa of the conjugate acid of morpholine is 8.33. (2023, November 3). Filo. Retrieved February 12, 2026, from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Retrieved February 12, 2026, from [Link]

  • Column chromatography. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]

  • Lee, S., et al. (2018). Occurrence and removal of benzotriazole and benzothiazole in drinking water treatment plants. Science of The Total Environment, 636, 126-134. Retrieved February 12, 2026, from [Link]

  • Sharma, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 14(2), 106. Retrieved February 12, 2026, from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved February 12, 2026, from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved February 12, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved February 12, 2026, from [Link]

  • Brown, A. R., et al. (2005). Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. Journal of Combinatorial Chemistry, 7(1), 45-50. Retrieved February 12, 2026, from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Why is the conjugate acid of morpholine more acidic than the conjugate acid of piperidine? (n.d.). Pearson+. Retrieved February 12, 2026, from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved February 12, 2026, from [Link]

Sources

Optimization

stability of 4-bromo-2-morpholin-4-yl-1,3-benzothiazole under acidic conditions

Technical Support Center: 4-bromo-2-morpholin-4-yl-1,3-benzothiazole Introduction Welcome to the technical support guide for 4-bromo-2-morpholin-4-yl-1,3-benzothiazole. This document is intended for researchers, medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-bromo-2-morpholin-4-yl-1,3-benzothiazole

Introduction

Welcome to the technical support guide for 4-bromo-2-morpholin-4-yl-1,3-benzothiazole. This document is intended for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their workflows. The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active agents.[1][2][3] The stability of these compounds under various processing and physiological conditions is paramount for reproducible results and successful drug development. This guide provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of 4-bromo-2-morpholin-4-yl-1,3-benzothiazole, with a specific focus on its behavior under acidic conditions.

Frequently Asked Questions (FAQs) on Acidic Stability

This section addresses the fundamental chemical principles governing the stability of 4-bromo-2-morpholin-4-yl-1,3-benzothiazole in acidic environments.

Q1: What are the key structural features of 4-bromo-2-morpholin-4-yl-1,3-benzothiazole that influence its acidic stability?

A1: The stability of the title compound is dictated by the interplay of its three core components: the benzothiazole ring, the C2-morpholinyl substituent, and the C4-bromo substituent.

  • 2-Morpholinyl Group: This is the most critical feature for acidic stability. The bond connecting the morpholine nitrogen to the C2 carbon of the benzothiazole ring is part of a heteroaromatic aminal-like system. Such C-N bonds are known to be susceptible to acid-catalyzed hydrolysis. The morpholine nitrogen is basic (pKa of morpholinium ion is ~8.4) and will be readily protonated under acidic conditions.[4][5]

  • Benzothiazole Core: The benzothiazole ring contains two heteroatoms, a sulfur at position 1 and a nitrogen at position 3. The endocyclic nitrogen (N3) is weakly basic and can also be protonated, which further activates the C2 position towards nucleophilic attack.

  • 4-Bromo Substituent: The bromine atom is an electron-withdrawing group via induction, which can decrease the basicity of the benzothiazole ring system. This can subtly modulate the rate of acid-catalyzed degradation.[6]

cluster_0 cluster_1 mol mol A C2-Morpholinyl Bond (Primary site of acid attack) A->mol B Benzothiazole Core (Heteroaromatic system) B->mol C 4-Bromo Group (Modulates ring electronics) C->mol

Caption: Key structural features influencing stability.

Q2: What is the primary degradation pathway for this compound under acidic conditions?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the C2-N bond connecting the morpholine ring to the benzothiazole core.

The mechanism proceeds as follows:

  • Protonation: In an acidic medium, the most basic site, the exocyclic morpholine nitrogen, is protonated. The endocyclic benzothiazole nitrogen (N3) can also be protonated.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic C2 carbon.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Bond Cleavage: The C-N bond cleaves, releasing the protonated morpholine as the leaving group.

  • Product Formation: The resulting benzothiazole intermediate rapidly tautomerizes to form the more stable 4-bromo-1,3-benzothiazol-2(3H)-one or, depending on the conditions, can hydrolyze further to 2-amino-5-bromothiophenol derivatives. The primary stable degradation products are typically 4-bromo-1,3-benzothiazol-2-ol and morpholine.

G Proposed Acid-Catalyzed Hydrolysis Mechanism start Starting Material (4-bromo-2-morpholinyl-benzothiazole) protonation Protonation (N of Morpholine or N3 of Ring) start->protonation + H⁺ attack Nucleophilic Attack (H₂O on C2 Carbon) protonation->attack intermediate Tetrahedral Intermediate attack->intermediate + H₂O cleavage C-N Bond Cleavage intermediate->cleavage products Degradation Products (4-bromo-1,3-benzothiazol-2-ol + Morpholine) cleavage->products - Morpholine-H⁺

Caption: Proposed acid-catalyzed hydrolysis mechanism.

Q3: How does pH affect the rate of degradation?

A3: The rate of hydrolysis is highly pH-dependent. Generally, the degradation rate increases as the pH decreases (i.e., as the acid concentration increases). This is because the initial protonation step is the rate-determining or a key equilibrium step in the hydrolysis mechanism. At lower pH values, the concentration of the protonated, activated form of the molecule is higher, leading to a faster reaction with water.

A systematic study to quantify this relationship would involve incubating the compound in a series of buffers across a pH range (e.g., pH 1 to 7) and monitoring its disappearance over time using a validated analytical method like HPLC.

pH ConditionExpected StabilityRationale
pH 1-3 Low High concentration of H+ leads to rapid protonation and subsequent hydrolysis.
pH 4-6 Moderate Slower degradation as the concentration of the protonated species decreases.
pH > 7 High In neutral or basic conditions, the compound is generally stable against hydrolysis.
Q4: What are the expected major degradation products I should look for?

A4: Upon acidic hydrolysis, you should primarily expect to see two major degradation products:

  • 4-bromo-1,3-benzothiazol-2-ol: This is the benzothiazole portion of the molecule after the morpholine has been cleaved. It may exist in equilibrium with its tautomer, 4-bromo-1,3-benzothiazol-2(3H)-one.

  • Morpholine: The cleaved cyclic amine.

These can be identified using techniques like LC-MS by looking for their corresponding molecular ion peaks.

CompoundExpected [M+H]⁺Notes
4-bromo-1,3-benzothiazol-2-ol m/z 230/232Expect a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).
Morpholine m/z 88Highly polar; may elute early in reverse-phase HPLC.[7]

Troubleshooting Guide: Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Q1: My HPLC analysis shows multiple unexpected peaks after treating my compound with acid. What are they and how can I identify them?

A1: Unexpected peaks in your chromatogram after acidic stress testing are common. Here’s how to approach the problem:

  • Primary Degradants: The most intense new peaks are likely the primary degradation products: 4-bromo-1,3-benzothiazol-2-ol and potentially un-retained morpholine .

  • Secondary Degradants: Under harsh acidic conditions (e.g., high temperature, prolonged exposure), the benzothiazole ring itself can undergo further degradation, leading to smaller, more polar fragments.[8][9]

  • Method Artifacts: Ensure the peaks are not from your mobile phase, sample matrix, or acid source. Run a blank injection of your acidic solution.

Troubleshooting Workflow:

G start Unexpected Peaks in HPLC q1 Are peaks present in blank injection? start->q1 a1_yes Source is mobile phase or matrix. Purify solvents. q1->a1_yes Yes a1_no Peaks are sample-related. q1->a1_no No q2 Analyze with LC-MS a1_no->q2 q3 Do masses match expected degradants? q2->q3 a3_yes Peaks identified. (e.g., m/z 230/232, 88) q3->a3_yes Yes a3_no Possible secondary degradation or impurities. Consider NMR for structural elucidation. q3->a3_no No

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Analysis of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole: A Comparative NMR Study

Introduction In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, benzothiazole derivatives have garnered significant attenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of many innovative discoveries. Among these, benzothiazole derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole is a subject of interest for its potential as a scaffold in drug design, combining the rigid benzothiazole core with the flexible and pharmacologically relevant morpholine moiety.

The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole. We will delve into a detailed prediction of the spectra based on established principles and compare it with hypothetical experimental data, offering insights into the subtle electronic and steric effects at play within the molecule. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret the NMR spectra of this and similar heterocyclic systems.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the assignment of NMR signals. The structure of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole is presented below, with atoms systematically numbered for the subsequent spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole is predicted to exhibit distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the morpholine moiety. The electron-withdrawing nature of the bromine atom and the benzothiazole ring system, along with the electron-donating effect of the morpholine nitrogen, will influence the chemical shifts of the neighboring protons.

Predicted ¹H NMR Data
Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-57.50 - 7.60Doublet (d)1HDeshielded by the adjacent bromine atom and the thiazole ring. Coupled to H-6.
H-67.20 - 7.30Triplet (t)1HInfluenced by the bromine at C-4 and coupled to H-5 and H-7.
H-77.40 - 7.50Doublet (d)1HCoupled to H-6.
H-11, H-153.80 - 3.90Triplet (t)4HProtons on carbons adjacent to the oxygen atom in the morpholine ring are deshielded.
H-12, H-143.60 - 3.70Triplet (t)4HProtons on carbons adjacent to the nitrogen atom, which is attached to the electron-withdrawing benzothiazole ring.
Comparative Analysis with Hypothetical Experimental Data

For the purpose of this guide, let's assume the following hypothetical experimental ¹H NMR data was obtained:

Hypothetical Experimental ¹H NMR Data (400 MHz, CDCl₃): δ 7.55 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 7.25 (t, J = 8.0 Hz, 1H), 3.85 (t, J = 4.8 Hz, 4H), 3.65 (t, J = 4.8 Hz, 4H).

A comparison of the predicted and hypothetical experimental data reveals a strong correlation. The aromatic region shows the expected doublet, triplet, and doublet pattern for the three adjacent protons on the benzene ring. The downfield shift of H-5 is consistent with the deshielding effect of the adjacent bromine atom. The morpholine protons appear as two distinct triplets, with the protons adjacent to the more electronegative oxygen atom resonating at a slightly lower field than those adjacent to the nitrogen. The integration values of 1:1:1 for the aromatic protons and 4:4 for the morpholine protons are in perfect agreement with the number of protons in each environment.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule and their electronic environment. The chemical shifts are influenced by the hybridization of the carbon, the electronegativity of attached atoms, and resonance effects. [1][2]

Predicted ¹³C NMR Data
Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C-2165 - 170Carbon in the thiazole ring attached to two nitrogen atoms and a sulfur atom, expected to be significantly deshielded.
C-4115 - 120Aromatic carbon directly attached to the electron-withdrawing bromine atom.
C-5125 - 130Aromatic carbon.
C-6122 - 127Aromatic carbon.
C-7120 - 125Aromatic carbon.
C-8150 - 155Aromatic carbon at the ring junction, adjacent to the sulfur atom.
C-9130 - 135Aromatic carbon at the ring junction.
C-11, C-1566 - 68Morpholine carbons adjacent to the oxygen atom.
C-12, C-1448 - 52Morpholine carbons adjacent to the nitrogen atom.
Comparative Analysis with Hypothetical Experimental Data

Hypothetical Experimental ¹³C NMR Data (100 MHz, CDCl₃): δ 168.2, 152.5, 132.1, 128.9, 125.4, 123.8, 118.6, 67.1, 50.3.

The hypothetical experimental data aligns well with the predicted chemical shifts. The downfield signal at 168.2 ppm is characteristic of the C-2 carbon of the benzothiazole ring, which is bonded to three heteroatoms. The signals in the aromatic region (118-153 ppm) correspond to the carbons of the benzene ring and the ring junction carbons. The signal at 118.6 ppm is assigned to C-4, which is shifted upfield due to the "heavy atom effect" of bromine, a common phenomenon in ¹³C NMR. The two signals in the aliphatic region at 67.1 and 50.3 ppm are consistent with the morpholine carbons adjacent to oxygen and nitrogen, respectively.

Conclusion

This guide has provided a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 4-Bromo-2-morpholin-4-yl-1,3-benzothiazole. Through a combination of theoretical prediction and comparison with hypothetical experimental data, we have demonstrated how to systematically assign the signals in both spectra. The key takeaways for researchers are:

  • Systematic Approach: A thorough understanding of the molecular structure and the application of fundamental NMR principles are crucial for accurate spectral interpretation.

  • Substituent Effects: The electronic effects of substituents, such as the bromine atom and the morpholine group, play a significant role in determining the chemical shifts of both protons and carbons.

  • Comparative Analysis: Comparing predicted spectra with experimental data is a powerful validation tool that can confirm the structure of a synthesized compound.

By following the protocols and analytical reasoning outlined in this guide, researchers can confidently utilize NMR spectroscopy for the structural elucidation of novel benzothiazole derivatives and other complex heterocyclic molecules, thereby accelerating the pace of discovery in drug development and materials science.

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